molecular formula C21H31N3O4 B2946266 Tert-butyl 3-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)piperidine-1-carboxylate CAS No. 2034429-57-5

Tert-butyl 3-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)piperidine-1-carboxylate

Cat. No.: B2946266
CAS No.: 2034429-57-5
M. Wt: 389.496
InChI Key: VHKJKASXOKZJBB-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)piperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a pyridine ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-oxopiperidine-1-carboxylate, which is then reacted with pyridin-4-yloxy piperidine under specific conditions. The reaction often requires the use of reagents such as BuLi (butyllithium) and N,N’-dimethylpropylene urea to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce a fully saturated piperidine derivative.

Scientific Research Applications

Tert-butyl 3-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyridine ring and piperidine moiety can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
  • Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 3-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)piperidine-1-carboxylate is unique due to its combination of a pyridine ring and a piperidine moiety, which provides distinct chemical properties and potential biological activities compared to other similar compounds .

Properties

IUPAC Name

tert-butyl 3-(4-pyridin-4-yloxypiperidine-1-carbonyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O4/c1-21(2,3)28-20(26)24-12-4-5-16(15-24)19(25)23-13-8-18(9-14-23)27-17-6-10-22-11-7-17/h6-7,10-11,16,18H,4-5,8-9,12-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKJKASXOKZJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCC(CC2)OC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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